Methyl 9-bromo-9H-fluorene-2-carboxylate chemical structure and properties
Methyl 9-bromo-9H-fluorene-2-carboxylate chemical structure and properties
An In-depth Technical Guide to Methyl 9-bromo-9H-fluorene-2-carboxylate: Structure, Properties, and Synthetic Strategies
Abstract
This technical guide provides a comprehensive scientific overview of Methyl 9-bromo-9H-fluorene-2-carboxylate, a specialized fluorene derivative with significant potential in medicinal chemistry and materials science. While direct experimental data for this specific compound is limited in public literature, this document synthesizes information from closely related analogues and fundamental chemical principles to offer valuable insights for researchers, scientists, and drug development professionals. The guide covers the compound's chemical structure, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its chemical reactivity and potential applications.
Introduction: The Significance of the Fluorene Scaffold
The fluorene ring system, a tricyclic aromatic hydrocarbon, is a privileged scaffold in the development of functional materials and therapeutic agents.[1] Its rigid, planar structure and rich electron density make it an ideal building block for organic light-emitting diodes (OLEDs) and fluorescent probes.[1] In the realm of drug discovery, fluorene derivatives have demonstrated a broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties.[1][2] The functionalization of the fluorene core at its various positions allows for the fine-tuning of its electronic and biological properties, making it a versatile platform for designing novel molecules with targeted functions.
This guide focuses on a specific derivative, Methyl 9-bromo-9H-fluorene-2-carboxylate. The introduction of a bromine atom at the highly reactive 9-position and a methyl carboxylate group at the 2-position creates a molecule with multiple points for further chemical modification, positioning it as a valuable intermediate for the synthesis of more complex molecular architectures.
Chemical Structure and Physicochemical Properties
The chemical structure of Methyl 9-bromo-9H-fluorene-2-carboxylate is characterized by the core fluorene structure with a bromine atom attached to the methylene bridge (C9) and a methyl ester group at the 2-position of one of the benzene rings.
Caption: Chemical structure of Methyl 9-bromo-9H-fluorene-2-carboxylate.
| Property | Value | Source |
| Molecular Formula | C15H11BrO2 | [3] |
| Molecular Weight | 303.15 g/mol | [3] |
| XLogP3 | 3.8 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Exact Mass | 301.99423 Da | [3] |
| Monoisotopic Mass | 301.99423 Da | [3] |
Proposed Synthetic Pathway and Experimental Protocol
A plausible synthetic route to Methyl 9-bromo-9H-fluorene-2-carboxylate can be envisioned in three key steps starting from 2-bromofluorene.
Caption: Proposed synthetic workflow for Methyl 9-bromo-9H-fluorene-2-carboxylate.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 9,9-Dimethyl-2-bromofluorene from 2-Bromofluorene [4]
-
Rationale: This initial step introduces alkyl groups at the 9-position, which can then be further functionalized. The use of a strong base like potassium hydroxide in a polar aprotic solvent like DMSO facilitates the deprotonation of the acidic C9 proton, followed by nucleophilic attack on methyl iodide.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-bromofluorene in dimethyl sulfoxide (DMSO).
-
Maintain the temperature between 30-35°C and add methyl iodide.
-
Stir the mixture for 5-10 minutes, then add potassium hydroxide portion-wise.
-
Allow the reaction to proceed for 4 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture and cool to precipitate the crude product.
-
Collect the solid by suction filtration and recrystallize from methanol to obtain pure 9,9-dimethyl-2-bromofluorene.
-
Step 2: Synthesis of 9-Methyl-9H-fluorene-2-carboxylic acid
-
Rationale: This step involves the conversion of the brominated aromatic ring into a carboxylic acid. A common method is through the formation of a Grignard reagent followed by reaction with carbon dioxide.
-
Procedure:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of 9,9-dimethyl-2-bromofluorene in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.
-
Once the Grignard reagent is formed, bubble dry carbon dioxide gas through the solution at a low temperature (e.g., 0°C).
-
After the reaction is complete, quench with an acidic aqueous solution (e.g., HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 9-methyl-9H-fluorene-2-carboxylic acid.
-
Step 3: Synthesis of Methyl 9-bromo-9H-fluorene-2-carboxylate
-
Rationale: This final step is a classic Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst.
-
Procedure:
-
Suspend the crude 9-methyl-9H-fluorene-2-carboxylic acid in methanol in a round-bottom flask.[5]
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
The resulting residue contains the target compound, which can be purified by column chromatography.
-
Chemical Reactivity and Potential for Further Functionalization
The structure of Methyl 9-bromo-9H-fluorene-2-carboxylate offers several avenues for subsequent chemical modifications.
-
Reactivity at the 9-Position: The bromine atom at the benzylic 9-position is a good leaving group, making this position susceptible to nucleophilic substitution reactions . This allows for the introduction of a wide range of functional groups, including amines, azides, and alkoxides.
-
Transformations of the Ester Group: The methyl ester at the 2-position can be readily hydrolyzed back to the carboxylic acid, which can then be converted into amides, acid chlorides, or other carboxylic acid derivatives. This provides a handle for attaching peptides, polymers, or other moieties.
Caption: Potential sites of reactivity on Methyl 9-bromo-9H-fluorene-2-carboxylate.
Applications in Drug Discovery and Medicinal Chemistry
Fluorene derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities.[6] The planar, aromatic nature of the fluorene scaffold allows for intercalation into DNA and interaction with the active sites of various enzymes.
The structural features of Methyl 9-bromo-9H-fluorene-2-carboxylate make it a particularly attractive starting point for the development of new therapeutic agents:
-
Scaffold for Library Synthesis: The dual reactivity at the 2- and 9-positions allows for the creation of diverse chemical libraries for high-throughput screening.
-
Potential as an Anticancer Agent: Many fluorene-based compounds have shown potent anticancer activity by inhibiting cell proliferation and inducing apoptosis.[2]
-
Antimicrobial and Anti-inflammatory Potential: The fluorene nucleus is a common motif in compounds exhibiting antibacterial and anti-inflammatory properties.[1]
By strategically modifying the bromine and ester functionalities, researchers can explore the structure-activity relationships of this compound class and potentially develop novel drug candidates with improved efficacy and selectivity.
Conclusion
Methyl 9-bromo-9H-fluorene-2-carboxylate is a promising, yet underexplored, chemical entity. While direct experimental data is sparse, this technical guide has provided a comprehensive overview of its structure, predicted properties, and a viable synthetic strategy based on established chemical literature. The versatile reactivity of this compound makes it a valuable intermediate for the synthesis of a wide array of functionalized fluorene derivatives with potential applications in both materials science and drug discovery. The insights and protocols presented herein are intended to serve as a foundational resource for scientists and researchers looking to explore the potential of this and related fluorene compounds.
References
-
MDPI. (n.d.). Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. Retrieved from [Link]
- Vertex AI Search. (2023, September 7). Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry.
-
ChemSynthesis. (2025, May 20). methyl 9-oxo-9H-fluorene-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of fluorenone from fluorene-9-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorene Derivatives with Multi-addressable Properties: Synthesis, Characterization, and Reactivity. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of fluorene-9-carboxylic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 9-Hydroxy-9H-fluorene-9-carboxylic acid methyl ester (1). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fluorene synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene.
-
PubChemLite. (n.d.). Methyl 9-bromo-9h-fluorene-9-carboxylate (C15H11BrO2). Retrieved from [Link]
- Google Patents. (n.d.). US4564700A - Process for the preparation of fluorene-9-carboxylic acid.
-
Arabian Journal of Chemistry. (2020). Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches. Retrieved from [Link]
-
PubChem. (n.d.). 9H-fluorene-2-carboxylic acid. Retrieved from [Link]
Sources
- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PubChemLite - Methyl 9-bromo-9h-fluorene-9-carboxylate (C15H11BrO2) [pubchemlite.lcsb.uni.lu]
- 4. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
